molecular formula C14H26O B13798155 2-(1-Methylheptyl)cyclohexanone

2-(1-Methylheptyl)cyclohexanone

Cat. No.: B13798155
M. Wt: 210.36 g/mol
InChI Key: BQMQNEXTTHKHPQ-UHFFFAOYSA-N
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Description

2-(1-Methylheptyl)cyclohexanone is an organic compound with the molecular formula C₁₄H₂₆O It is a ketone, characterized by a cyclohexane ring substituted with a 1-methylheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylheptyl)cyclohexanone typically involves the alkylation of cyclohexanone with 1-methylheptyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the oxidation of secondary alcohols. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylheptyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alpha position, facilitating nucleophilic attack.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylheptyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylheptyl)cyclohexanone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s structure allows it to interact with enzymes and other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Methylcyclohexanone: Similar structure but with a methyl group instead of a 1-methylheptyl group.

    2-(1-Ethylheptyl)cyclohexanone: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(1-Methylheptyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-octan-2-ylcyclohexan-1-one

InChI

InChI=1S/C14H26O/c1-3-4-5-6-9-12(2)13-10-7-8-11-14(13)15/h12-13H,3-11H2,1-2H3

InChI Key

BQMQNEXTTHKHPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1CCCCC1=O

Origin of Product

United States

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